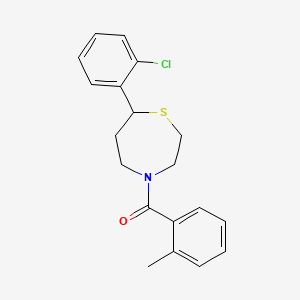

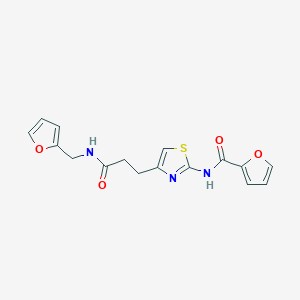

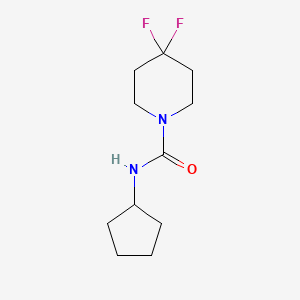

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds, such as 2-(pyrrolidin-1-yl)pyrimidines, has been reported. A method was developed for their synthesis by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .科学的研究の応用

Kinase Inhibition

The pyrrolidine ring has been widely used by medicinal chemists to design compounds for treating human diseases. Its unique features include efficient exploration of pharmacophore space due to sp³-hybridization, stereogenicity of carbons, and non-planarity (referred to as “pseudorotation”). Specifically, this compound may exhibit kinase inhibition activity, affecting cellular signaling pathways . Further studies could explore its potential as a kinase inhibitor.

Antitumor Activity

The title compound has been evaluated for antitumor activity against human malignant melanoma cells (A375) using the standard MTT assay in vitro . Investigating its mechanism of action and potential as an anticancer agent would be valuable.

Selective Androgen Receptor Modulators (SARMs)

Modifications to the structure of 4-(pyrrolidin-1-yl)benzonitrile derivatives have been explored to optimize their activity as SARMs. These compounds could have implications in treating conditions related to androgen receptor modulation .

Carbonic Anhydrase Inhibition

Considering the structural similarity to imatinib, which inhibits tyrosine kinases, this compound might also exhibit carbonic anhydrase inhibition activity . Further studies could explore its potential as a therapeutic agent for conditions related to carbonic anhydrase dysregulation.

Synthetic Chemistry and Biological Activities

The synthesis of 2-(pyrrolidin-1-yl)pyrimidines has been investigated, providing a method for accessing this class of compounds. Understanding their biological activities and potential targets could guide further research .

Enantioselective Proteins and Drug Binding

Due to the stereoisomerism of the pyrrolidine ring, different spatial orientations of substituents can lead to varying biological profiles of drug candidates. Investigating how this compound interacts with enantioselective proteins could provide insights into its binding mode and potential therapeutic applications .

特性

IUPAC Name |

N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c21-15(12-5-1-2-7-16-12)18-11-13-17-8-6-14(19-13)20-9-3-4-10-20/h1-2,5-8H,3-4,9-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRURQLMUCFTUFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)picolinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2485470.png)

![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2485475.png)

![5-benzyl-3-(2-hydroxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2485476.png)